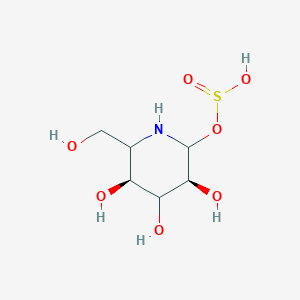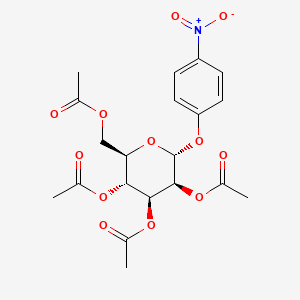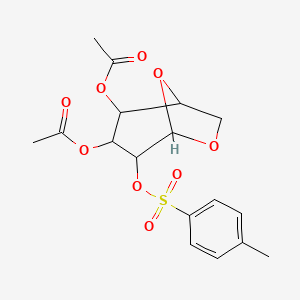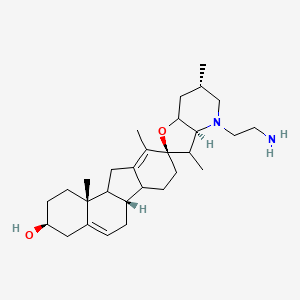
N-(2-Aminoethyl) Cyclopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl) cyclopamine (N-(2-Aminoethyl)Cyclopamine, or N-AEC) is a small molecule inhibitor of the sonic hedgehog (SHH) signaling pathway. It is a cyclic monoterpene derivative of cyclopamine, a natural product isolated from the plant Veratrum californicum. N-AEC has been widely used in scientific research to study the role of SHH signaling in a variety of biological processes, including embryonic development, cancer, and neurological diseases.
Scientific Research Applications
Cyclopamine has been identified as the teratogen responsible for craniofacial birth defects in sheep offspring and is known to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is implicated in several types of cancer. Cyclopamine and its derivatives are thus targeted as potential treatments for cancers and other diseases associated with the Hh signaling pathway. A monoclonal antibody-based ELISA has been developed for detecting cyclopamine in biological samples, highlighting its potential in cancer research (Lee et al., 2012).
A derivative of cyclopamine, exo-cyclopamine, has been developed as a stable and highly potent inhibitor of hedgehog signaling. This derivative shows great potential as an experimental drug against several types of human cancer (Heretsch et al., 2011).
Cyclopamine's potential in cancer treatment has been emphasized due to its ability to inhibit the Hedgehog pathway, which is important in many human cancers. Although its clinical development has been hindered due to poor solubility, stability, and moderate activity, efforts to overcome these shortcomings have led to the identification of more suitable derivatives like IPI-926, which proceeded to clinical trials (Ma et al., 2013).
Cyclopamine's role in disrupting developmental processes has been studied. For instance, it was observed that cyclopamine treatment in Xenopus embryos leads to defects in the formation of craniofacial cartilage, primarily derived from cells of the cranial neural crest. This indicates its specific impact on cranial neural crest cells, contributing to its teratogenic effects (Dunn et al., 1995).
The discovery of cyclopamine's binding to the Smoothened (Smo) receptor has been a significant advancement. This finding explains its teratogenic and antitumor activities and suggests a role for small molecules in the physiological regulation of Smo (Chen et al., 2002).
Mechanism of Action
Target of Action
N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine . The primary target of this compound is the Smoothened (Smo) receptor, which is the signal transducer of the Hedgehog (Hh) pathway . The Smo receptor plays a crucial role in various aspects of embryonic pattern formation and adult tissue maintenance .
Mode of Action
this compound interacts with its target, the Smoothened receptor, and modulates the Hedgehog signaling pathway .
Biochemical Pathways
The compound primarily affects the Hedgehog signaling pathway . This pathway is crucial for various aspects of embryonic development and adult tissue maintenance. Deregulation of the Hedgehog signaling pathway has been associated with a number of human cancers .
Pharmacokinetics
It is known that the compound is a derivative of cyclopamine Therefore, it may share similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties with Cyclopamine
Result of Action
The action of this compound results in the modulation of the Hedgehog signaling pathway . This can have significant effects at the molecular and cellular levels, including the potential to reverse the effects of oncogenic mutations . .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of N-(2-Aminoethyl) Cyclopamine are not fully elucidated. As a derivative of Cyclopamine, it may share similar biochemical interactions. Cyclopamine is known to interact with various biomolecules, particularly those involved in the Hedgehog signaling pathway . The nature of these interactions often involves binding to specific proteins, such as Smoothened (Smo), a protein pivotal in the Hedgehog signaling pathway .
Cellular Effects
The cellular effects of this compound are not fully known. Cyclopamine and its derivatives have been shown to have significant effects on various types of cells. For instance, Cyclopamine has been found to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells . It also caused a substantial decrease in oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppressed NSCLC cell proliferation, and induced apoptosis .
Molecular Mechanism
Cyclopamine, the parent compound, is known to exert its effects at the molecular level by inhibiting the Hedgehog signaling pathway . This is achieved through binding interactions with the Smoothened protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Cyclopamine have shown that it can have long-term effects on cellular function . For instance, it was found to disrupt mitochondrial function and aerobic respiration in lung cancer cells over time .
Dosage Effects in Animal Models
Studies on Cyclopamine have shown that its effects can vary with dosage . For example, it was found that the teratogenic effects of Cyclopamine in mice were dose-dependent .
Metabolic Pathways
Cyclopamine and its derivatives are known to interact with enzymes and cofactors involved in the Hedgehog signaling pathway .
properties
IUPAC Name |
(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19?,21-,22?,23-,25?,26?,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBFPHBSKOKSL-LZPHRWOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2[C@H](C([C@]3(O2)CCC4[C@@H]5CC=C6C[C@H](CC[C@@]6(C5CC4=C3C)C)O)C)N(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

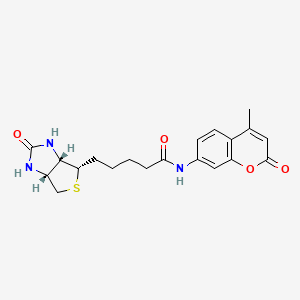
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
